Methyl 4-oxopiperidine-3-carboxylate

Overview

Description

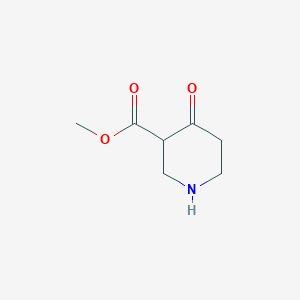

Methyl 4-oxopiperidine-3-carboxylate is an organic compound with the molecular formula C7H11NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-oxopiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to this compound hydrochloride by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted piperidine derivatives

Scientific Research Applications

Synthesis of Complex Organic Molecules

Methyl 4-oxopiperidine-3-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Key Reactions:

- Oxidation: Converts to carboxylic acids or ketones.

- Reduction: Reduces the ketone to an alcohol.

- Substitution: Introduces different functional groups at the piperidine ring.

Biological Activities

Research indicates that this compound exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that specific derivatives of this compound showed significant cytotoxic effects against breast cancer cells, suggesting a pathway for developing new anticancer drugs .

Medicinal Chemistry

The compound is being investigated for its role in drug development due to its ability to interact with biological targets. Its derivatives are being explored for their efficacy in treating neurological disorders and metabolic diseases.

Example:

Research has highlighted the compound’s potential in treating pyridoxine-dependent epilepsy, where it may play a role in modulating neurotransmitter levels .

Industrial Applications

This compound is also used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in:

- Polymer Chemistry: Used as a monomer in polymer synthesis.

- Agricultural Chemicals: Serves as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-oxopiperidine-3-carboxylate involves its interaction with various molecular targets. It can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, altering their activity and function .

Comparison with Similar Compounds

- Methyl 4-oxo-3-piperidinecarboxylate hydrochloride

- Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate

- Dimethyl 3,3’-dioxo-4,4’-bipiperidine-1,1’-dicarboxylate

Uniqueness: Methyl 4-oxopiperidine-3-carboxylate is unique due to its specific structural features, such as the presence of both a ketone and an ester group on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 4-oxopiperidine-3-carboxylate, a compound with the molecular formula and a molecular weight of 157.17 g/mol, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the reaction of piperidine derivatives with carbonyl compounds. A common synthetic route includes:

- Starting Materials : Piperidine and methyl chloroformate.

- Reaction Conditions : Base such as sodium methoxide to facilitate the reaction.

This compound can also exist in different forms, including its hydrochloride salt, which enhances solubility and stability in biological assays.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Enzyme Substrate : It acts as a substrate in enzyme-catalyzed reactions, particularly in metabolic pathways involving piperidine derivatives.

- Antimicrobial Properties : Some derivatives have shown potential antimicrobial activity, suggesting that this compound may serve as a lead structure for developing new antibiotics.

- Neurological Applications : Its structural features allow it to interact with receptors involved in neurological functions, making it a candidate for drug development targeting conditions like anxiety and depression .

The mechanism of action involves the compound's interaction with specific enzymes and receptors. Notably, the ketone group at the 4-position facilitates various biochemical reactions:

- Metabolic Pathways : The compound can be metabolized into biologically active metabolites through enzymatic processes.

- Receptor Interaction : Preliminary studies indicate potential interactions with neurotransmitter receptors, although further research is essential to elucidate these pathways fully .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound derivatives against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, highlighting the compound's potential as an antibiotic precursor.

Case Study 2: Neurological Applications

Research focused on the compound's ability to modulate neurotransmitter systems. In vitro assays demonstrated that certain derivatives could enhance serotonin receptor activity, suggesting potential applications in treating mood disorders.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 1-methyl-4-oxopiperidine-3-carboxylate | Contains an additional methyl group | |

| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | Benzyl group affects reactivity and biological activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-oxopiperidine-3-carboxylate, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like methyl 1-(3-cyanobenzyl)-4-oxopiperidine-3-carboxylate are synthesized using triethylamine as a base in DMF, followed by purification via column chromatography . Purity optimization involves analytical techniques such as NMR (to confirm structural integrity) and HPLC (to assess purity ≥95%). Recrystallization from ethanol or methanol is recommended for solid intermediates .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Despite limited toxicological data, standard precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- First aid : Flush eyes/skin with water for 15 minutes and seek medical attention .

Q. How is this compound characterized spectroscopically?

- Methodology :

- NMR : H and C NMR confirm substituent positions and stereochemistry. For example, the carbonyl group at C4 appears as a distinct peak at ~170–175 ppm in C NMR .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H] for CHNO: 170.0817) .

- FT-IR : Peaks at ~1720 cm (ester C=O) and ~1650 cm (ketone C=O) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is definitive. Use SHELXL for refinement and ORTEP-3 for visualizing electron density maps . For example, puckering parameters (Cremer-Pople coordinates) quantify ring distortions, distinguishing chair vs. boat conformations . WinGX integrates SHELX and ORTEP for end-to-end crystallographic analysis .

Q. What computational methods are effective in predicting reactivity and stability of this compound?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., nucleophilic attack at C4 carbonyl).

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups) with stability using Hammett constants .

Q. How can contradictory spectral or crystallographic data be resolved in structural assignments?

- Methodology :

- Cross-validation : Compare experimental NMR shifts with computed values (GIAO method) .

- Twinned data analysis : Use SHELXD for deconvoluting overlapping reflections in twinned crystals .

- Dynamic NMR : Detect conformational exchange (e.g., ring puckering) via variable-temperature H NMR .

Q. Methodological Resources

Properties

IUPAC Name |

methyl 4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNGBGYWMXBQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369110 | |

| Record name | Methyl 4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108554-34-3 | |

| Record name | Methyl 4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.